2,5-Diiodobenzonitrile
Overview
Description
2,5-Diiodobenzonitrile is a chemical compound with the molecular formula C₇H₃I₂N. It is notable for its use in scientific research, particularly in the field of X-ray diffraction studies. This compound has gained attention due to its unique properties, such as the strong X-ray scattering ability of its iodine atoms .
Mechanism of Action
Target of Action
2,5-Diiodobenzonitrile is a unique molecule that has been observed individually in the gas phase . The primary targets of this compound are its iodine atoms, which scatter X-rays strongly . This property allows for the observation of the molecule in the gas phase .
Mode of Action
The iodine atoms of this compound provide a two-center interference pattern that functions similarly to the classic double-slit experiment . This interaction with X-rays allows for the detailed observation and study of the molecule .
Pharmacokinetics
It is known that the molecule can be observed in the gas phase, suggesting that it may have unique distribution properties
Result of Action
The molecule’s unique ability to scatter x-rays strongly suggests potential applications in fields such as molecular imaging and structural biology .
Action Environment
The action, efficacy, and stability of this compound are likely influenced by various environmental factors. For instance, the molecule’s ability to scatter X-rays is likely dependent on the presence and intensity of X-ray radiation
Biochemical Analysis
Biochemical Properties
It is known that its iodine atoms scatter X-rays strongly . This property has been utilized in the field of Free-Electron Laser Science .
Molecular Mechanism
It has been observed that the iodine atoms in 2,5-Diiodobenzonitrile provide a two-center interference pattern that functions similarly to the classic double-slit experiment .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,5-Diiodobenzonitrile can be synthesized through various methods. One common approach involves the iodination of benzonitrile derivatives. The reaction typically uses iodine and a suitable oxidizing agent under controlled conditions to introduce iodine atoms at the 2 and 5 positions of the benzonitrile ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale iodination reactions similar to those used in laboratory settings. The process requires careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 2,5-Diiodobenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as organometallic compounds (e.g., Grignard reagents) are commonly used.
Coupling Reactions: Palladium-catalyzed coupling reactions are frequently employed.
Major Products Formed: The major products depend on the specific reactions and reagents used. For example, substitution reactions can yield various substituted benzonitriles, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
2,5-Diiodobenzonitrile has several applications in scientific research:
X-ray Diffraction Studies: It was the first molecule to be observed individually in the gas phase using X-ray diffraction, making it significant in the study of molecular structures.
Chemical Synthesis: It serves as a precursor for synthesizing more complex organic molecules.
Material Science: Its unique properties make it useful in developing new materials with specific characteristics.
Comparison with Similar Compounds
- 2,4-Diiodobenzonitrile
- 3,5-Diiodobenzonitrile
- 2,6-Diiodobenzonitrile
Comparison: 2,5-Diiodobenzonitrile is unique due to the specific positioning of iodine atoms at the 2 and 5 positions, which significantly influences its chemical behavior and applications. Compared to other diiodobenzonitriles, it offers distinct advantages in X-ray diffraction studies due to the optimal scattering properties of its iodine atoms .
Properties
IUPAC Name |
2,5-diiodobenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3I2N/c8-6-1-2-7(9)5(3-6)4-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOHPRPFFZRIJO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)C#N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3I2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50397038 | |
Record name | 2,5-diiodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79887-24-4 | |
Record name | 2,5-Diiodobenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79887-24-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,5-diiodobenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50397038 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Diiodobenzonitril | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is 2,5-Diiodobenzonitrile particularly well-suited for gas-phase electron diffraction experiments?
A1: this compound possesses several characteristics that make it suitable for gas-phase electron diffraction:
- Presence of Heavy Atoms (Iodine): The two iodine atoms in its structure are considerably larger and heavier than carbon or hydrogen atoms. This leads to stronger scattering of electrons, resulting in a more intense and information-rich diffraction signal. [, ] This is crucial for achieving high-resolution structural information.
- Asymmetric Structure: Unlike highly symmetrical molecules, this compound's asymmetry provides a more unique and easily interpretable diffraction pattern. [] This allows for more accurate determination of bond lengths and angles within the molecule.
- Volatility: This compound can be readily vaporized to form a gaseous sample, a prerequisite for gas-phase electron diffraction experiments. []
Q2: How does controlling the orientation of this compound molecules in the gas phase enhance electron diffraction data?
A2: Randomly oriented molecules produce averaged diffraction patterns with reduced structural information. By aligning and controlling the orientation of this compound molecules using techniques like laser alignment or electric fields, researchers can obtain significantly clearer diffraction patterns. [, ] This allows for the determination of three-dimensional molecular structures with greater accuracy, providing more comprehensive insights into the molecule's geometry.
Q3: What are the potential future applications of using this compound in electron diffraction research?
A3: The use of this compound in gas-phase electron diffraction paves the way for several exciting research avenues:
- Ultrafast Dynamics: By combining electron diffraction with ultrafast lasers, researchers can study the structural changes that molecules undergo during chemical reactions with femtosecond (10^-15 seconds) resolution. []
- Large Biomolecule Imaging: This research could provide the foundation for studying the structure and dynamics of larger, more complex molecules that are difficult to crystallize, including biologically relevant molecules. []
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